molecular formula C7H6BrN3 B2491873 4-Bromo-1-methyl-1H-1,2,3-benzotriazole CAS No. 1378259-89-2

4-Bromo-1-methyl-1H-1,2,3-benzotriazole

Cat. No.: B2491873
CAS No.: 1378259-89-2
M. Wt: 212.05
InChI Key: RIFALXBGBJHMER-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-1,2,3-benzotriazole is an organic compound belonging to the benzotriazole family. Benzotriazoles are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors . This compound, specifically, is characterized by the presence of a bromine atom and a methyl group attached to the benzotriazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-1-methyl-1H-1,2,3-benzotriazole can be synthesized by brominating 1-methyl-1H-1,2,3-benzotriazole. A common method involves the reaction of 1-methyl-1H-1,2,3-benzotriazole with a brominating agent such as bromine or N-bromosuccinimide in an appropriate solvent like acetic acid or dichloromethane . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-methyl-1H-1,2,3-benzotriazole is unique due to the presence of both a bromine atom and a methyl group on the benzotriazole ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potent compound in medicinal chemistry .

Properties

IUPAC Name

4-bromo-1-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFALXBGBJHMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378259-89-2
Record name 4-bromo-1-methyl-1H-1,2,3-benzotriazole
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